Ac-His-Nhme

Beschreibung

BenchChem offers high-quality Ac-His-Nhme suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ac-His-Nhme including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

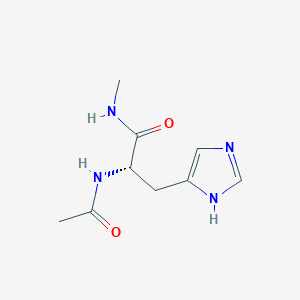

(2S)-2-acetamido-3-(1H-imidazol-5-yl)-N-methylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O2/c1-6(14)13-8(9(15)10-2)3-7-4-11-5-12-7/h4-5,8H,3H2,1-2H3,(H,10,15)(H,11,12)(H,13,14)/t8-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWLRQKZOVSBKSE-QMMMGPOBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CN=CN1)C(=O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CN=CN1)C(=O)NC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70213049 |

Source

|

| Record name | 1H-Imidazole-4-propanamide, alpha-(acetylamino)-N-methyl-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70213049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6367-11-9 |

Source

|

| Record name | N-Acetyl-N-methylhistidylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006367119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole-4-propanamide, alpha-(acetylamino)-N-methyl-, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70213049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Nα-Acetyl-L-histidine methyl amide

Introduction

Nα-Acetyl-L-histidine methyl amide (Ac-L-His-NHMe) is a modified derivative of the essential amino acid L-histidine. By acetylating the N-terminal amine and amidating the C-terminal carboxyl group, this compound effectively mimics a histidine residue within a larger peptide backbone. This structural modification imparts increased enzymatic stability and unique solubility characteristics compared to its parent amino acid.[] Consequently, Ac-L-His-NHMe serves as a pivotal tool for researchers, scientists, and drug development professionals. It is extensively utilized in biochemical research to probe enzyme-substrate interactions, in pharmaceutical development to enhance the stability and bioavailability of peptide-based therapeutics, and in neuroscience to investigate potential neuroprotective agents.[][2] This guide provides an in-depth analysis of the core physicochemical properties of Nα-Acetyl-L-histidine methyl amide, offering both foundational data and the experimental methodologies required for its characterization, thereby grounding its application in solid scientific principles.

Section 1: Molecular Structure and Identification

The unique properties of Ac-L-His-NHMe are a direct consequence of its molecular architecture. The acetylation of the α-amino group and amidation of the carboxyl group neutralize the zwitterionic nature present in free histidine, significantly altering its polarity and reactivity. The imidazole side chain, however, remains a key functional feature, capable of participating in proton exchange and coordination chemistry.

Caption: Workflow for the synthesis of Ac-L-His-NHMe via Fmoc-SPPS.

Step-by-Step Methodology:

-

Resin Swelling: Swell Rink Amide resin in Dichloromethane (DCM) followed by Dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group by treating the resin with 20% piperidine in DMF for 20 minutes.

-

Washing: Thoroughly wash the resin with DMF, DCM, and Isopropyl Alcohol (IPA) to remove reactants.

-

Amino Acid Coupling: Couple Fmoc-His(Trt)-OH to the resin using a coupling agent like HBTU/HOBt in the presence of a base (DIPEA) in DMF. Monitor reaction completion with a Kaiser test.

-

Washing: Repeat the washing cycle (Step 3).

-

N-terminal Acetylation: After a final Fmoc deprotection, acetylate the N-terminus using a solution of acetic anhydride and DIPEA in DMF.

-

Final Wash: Perform a final comprehensive wash cycle.

-

Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% water) for 2-3 hours.

-

Purification: Precipitate the crude product in cold diethyl ether, centrifuge, and lyophilize. Purify the powder using reverse-phase HPLC.

-

Verification: Confirm the mass and purity of the final product using LC-MS.

Protocol 4.2: Determination of Imidazole pKa by Potentiometric Titration

The pKa of the histidine imidazole side chain is a critical parameter, as it governs the charge state of the molecule at physiological pH.

Caption: Conceptual diagram of a potentiometric titration setup.

Step-by-Step Methodology:

-

Solution Preparation: Prepare an aqueous solution of Ac-L-His-NHMe of a known concentration (e.g., 10 mM).

-

Initial pH Adjustment: Adjust the solution pH to a basic value (e.g., pH 10-11) with a small amount of dilute NaOH to ensure the imidazole group is fully deprotonated.

-

Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl), adding small, precise aliquots.

-

Data Recording: Record the pH of the solution after each addition of acid.

-

Data Analysis: Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point, which corresponds to the flattest region (buffer zone) of the titration curve for the imidazole group. This is mathematically the point where the first derivative of the curve is at a minimum.

Section 5: Applications and Field-Proven Insights

The unique physicochemical profile of Ac-L-His-NHMe makes it a versatile molecule with significant practical applications.

-

In Peptide Chemistry and Enzymology: By mimicking an internal peptide residue, it serves as a valuable substrate or inhibitor in enzyme kinetic studies without the complications of charged termini. []Its increased stability prevents degradation during long experimental incubations.

-

In Pharmaceutical Development: It is used as a building block or stabilizing agent in peptide drug formulations. [2]Its favorable solubility and stability can improve a drug candidate's shelf-life and performance. [2]Furthermore, its potential to enhance bioavailability and cross the blood-brain barrier makes it a compound of interest for developing therapeutics targeting the central nervous system. [2]* In Neuroprotection Research: Studies have explored its potential antioxidant properties, which may protect neuronal cells from oxidative stress. [2]This line of inquiry positions Ac-L-His-NHMe and its derivatives as potential leads in the research of neurodegenerative diseases. [2]

Conclusion

Nα-Acetyl-L-histidine methyl amide is more than a simple derivative; it is a precisely engineered chemical tool. Its physicochemical properties—defined by its terminally-blocked structure, aqueous solubility, and enhanced stability—provide a reliable and versatile platform for a wide range of scientific investigations. From fundamental biochemical probes to advanced pharmaceutical applications, a thorough understanding of its characteristics, as detailed in this guide, is paramount for leveraging its full potential in research and development.

References

-

PubChem. N-Acetyl-3-methyl-L-histidine. [Link]

-

National Institutes of Health (NIH). Synthesis of N-acyl amide natural products using a versatile adenylating biocatalyst. [Link]

-

ACS Publications. 2D IR Spectroscopy of Histidine: Probing Side-Chain Structure and Dynamics via Backbone Amide Vibrations. [Link]

-

Coompo Research Chemicals. N-Acetyl-L-histidine Methylamide | 6367-11-9. [Link]

-

Jakkampudi, M. (2012). Project Synthesis of N Acetyl L Histidine Ethyl Amide and Standard Ope. OPUS Open Portal to University Scholarship. [Link]

-

PubChem. N-Acetyl-L-histidine. [Link]

-

ResearchGate. ESI‐MS/MS analysis of protonated N‐methyl Amino Acids and their Immonium ions. [Link]

Sources

An In-Depth Technical Guide to Nα-Acetyl-L-histidine Methylamide (Ac-His-NHMe): Structure, Properties, and Experimental Protocols

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Nα-Acetyl-L-histidine methylamide (Ac-His-NHMe), a capped amino acid derivative of significant interest in biochemical and pharmaceutical research. The document elucidates the molecule's core structural features, details its physicochemical properties, and presents robust, field-proven protocols for its chemical synthesis and analytical characterization. Methodologies covered include solution-phase peptide coupling for synthesis, detailed analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, and characterization by Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of Ac-His-NHMe for its application as a reference standard, a building block in peptide synthesis, or a tool in neuroprotective and stability studies.

Part 1: Molecular Structure and Physicochemical Properties

Nα-Acetyl-L-histidine methylamide (Ac-His-NHMe) is a derivative of the amino acid L-histidine. Its structure is characterized by the acetylation of the α-amino group and the amidation of the C-terminal carboxyl group with methylamine. These modifications neutralize the zwitterionic nature of the parent amino acid, which can enhance its solubility in organic solvents and alter its biological properties, making it a valuable tool in peptide and drug development research.[1] The capping of the termini mimics the peptide backbone environment, making Ac-His-NHMe a useful model for studying the properties of histidine residues within a polypeptide chain.[2][3]

Chemical Structure

The chemical structure of Ac-His-NHMe features a central chiral carbon (α-carbon) derived from L-histidine, an N-terminal acetyl group, a C-terminal N-methylamide group, and the characteristic imidazole side chain of histidine.

Figure 1: 2D Chemical Structure of Nα-Acetyl-L-histidine methylamide.

Physicochemical Data Summary

All quantitative data for Ac-His-NHMe have been consolidated from authoritative chemical databases and are presented for easy reference.

| Property | Value | Source |

| IUPAC Name | (2S)-2-acetamido-3-(1H-imidazol-4-yl)-N-methylpropanamide | PubChem[4] |

| Synonyms | Ac-His-NHMe, Ac-L-His-NHMe, Nα-Acetyl-L-histidine methylamide | Chem-Impex[1] |

| CAS Number | 6367-11-9 | Chem-Impex[1] |

| Molecular Formula | C₉H₁₄N₄O₂ | PubChem[4] |

| Molecular Weight | 210.23 g/mol | PubChem[4] |

| Exact Mass | 210.11167570 Da | PubChem[4] |

| Appearance | White powder | Chem-Impex[1] |

| Purity | ≥99% (Typical, by TLC) | Chem-Impex[1] |

| Canonical SMILES | CC(=O)NC(=O)NC | PubChem[4] |

| InChI Key | XWLRQKZOVSBKSE-QMMMGPOBSA-N | PubChem[4] |

Part 2: Synthesis Protocol

The synthesis of Ac-His-NHMe is most efficiently achieved through a solution-phase peptide coupling reaction. This involves the activation of the carboxylic acid of N-acetyl-L-histidine, followed by its reaction with methylamine. The causality behind this choice is the high efficiency and specificity of modern coupling reagents, which minimize side reactions and ensure high yields of the desired amide product.

Synthesis Workflow Diagram

The overall workflow involves activation of the starting material followed by coupling and purification.

Figure 2: General workflow for the synthesis of Ac-His-NHMe.

Step-by-Step Methodology

This protocol is based on standard amide coupling procedures using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and low-racemization coupling reagent.[5]

Materials:

-

N-acetyl-L-histidine (PubChem CID: 75619)

-

Methylamine hydrochloride

-

HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

TLC plates (silica gel 60 F₂₅₄)

Procedure:

-

Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-acetyl-L-histidine (1.0 eq) in anhydrous DMF.

-

Causality: Anhydrous conditions are critical to prevent hydrolysis of the activated ester intermediate, which would reduce the yield. DMF is an excellent polar aprotic solvent for dissolving the reactants.

-

-

Base Addition: Add DIPEA (2.5 eq) to the solution. In a separate flask, suspend methylamine hydrochloride (1.2 eq) in DMF and add DIPEA (1.2 eq) to generate the free methylamine base.

-

Causality: DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid of the starting material and the hydrochloride salt of the amine, facilitating the reaction without competing in the coupling.

-

-

Activation: To the stirred solution of N-acetyl-L-histidine and DIPEA, add HATU (1.1 eq) portion-wise. Stir the mixture at room temperature for 15-20 minutes.

-

Causality: HATU reacts with the deprotonated carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine. A short pre-activation period ensures efficient conversion.[5]

-

-

Coupling: Add the freshly prepared methylamine solution to the activated N-acetyl-L-histidine mixture.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC), using a mobile phase such as 10% Methanol in Dichloromethane. The disappearance of the starting material (N-acetyl-L-histidine) indicates reaction completion.

-

Work-up: Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate (3x). Combine the organic layers and wash successively with saturated aqueous NaHCO₃ and brine.

-

Causality: The aqueous wash steps remove the DMF solvent, unreacted methylamine, and water-soluble byproducts.

-

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography using a suitable eluent gradient (e.g., 2-10% methanol in dichloromethane) to yield Ac-His-NHMe as a white solid.

-

Causality: Column chromatography separates the target compound from any remaining starting materials, coupling reagent byproducts, and other impurities.

-

Part 3: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized Ac-His-NHMe. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming its structure.[6] The following tables outline the predicted chemical shifts (δ) in ppm for ¹H and ¹³C NMR spectra, typically recorded in a solvent like DMSO-d₆ or CDCl₃.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |

| Imidazole C2-H | ~7.5 - 8.5 | Singlet (s) | 1H | Position can vary with solvent and protonation state. |

| Imidazole C5-H | ~6.8 - 7.2 | Singlet (s) | 1H | |

| Nα-H (Amide) | ~7.8 - 8.5 | Doublet (d) | 1H | Coupled to Cα-H. Broad peak is possible. |

| C-term Amide N-H | ~7.5 - 8.2 | Quartet (q) or Broad (br) | 1H | Coupled to N-CH₃ protons. Often appears broad. |

| Cα-H | ~4.5 - 4.8 | Multiplet (m) | 1H | Coupled to Nα-H and Cβ-H₂. |

| Cβ-H₂ | ~2.9 - 3.2 | Multiplet (m) | 2H | Diastereotopic protons coupled to Cα-H. |

| N-CH₃ (Amide) | ~2.6 - 2.8 | Doublet (d) | 3H | Coupled to the amide N-H. |

| Acetyl CH₃ | ~1.8 - 2.0 | Singlet (s) | 3H |

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted δ (ppm) | Notes |

| C-term Carbonyl (C=O) | ~172 - 174 | Amide carbonyl. |

| Acetyl Carbonyl (C=O) | ~169 - 171 | Acetyl group carbonyl. |

| Imidazole C2 | ~134 - 136 | |

| Imidazole C4 | ~130 - 135 | Carbon attached to the Cβ. |

| Imidazole C5 | ~116 - 118 | |

| Cα | ~53 - 56 | |

| Cβ | ~28 - 32 | |

| N-CH₃ (Amide) | ~25 - 27 | |

| Acetyl CH₃ | ~22 - 24 |

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is expected to be the base peak.

Expected ESI-MS Data:

-

Protonated Molecular Ion [M+H]⁺: Calculated m/z = 211.1191

-

Sodium Adduct [M+Na]⁺: Calculated m/z = 233.1011

Fragmentation Analysis:

Tandem MS (MS/MS) of the [M+H]⁺ ion would induce fragmentation, providing structural confirmation. Key fragmentation pathways for N-acetylated amino acid amides involve cleavages along the backbone.[7][8]

Sources

- 1. N-Acetyl-L-histidine | C8H11N3O3 | CID 75619 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Acetyl-1-methyl-L-histidine | C9H13N3O3 | CID 53859791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-acetylhistidine monohydrate | C8H13N3O4 | CID 2724380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1H-Imidazole-4-propanamide, alpha-(acetylamino)-N-methyl-, (S)- | C9H14N4O2 | CID 145862 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 7. A study of fragmentation of protonated amides of some acylated amino acids by tandem mass spectrometry: observation of an unusual nitrilium ion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Nα-Acetyl-L-histidine methyl amide (CAS 6367-11-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Acetyl-L-histidine methyl amide, identified by CAS number 6367-11-9, is a derivative of the essential amino acid L-histidine. This compound is of significant interest in the fields of biochemistry and pharmaceutical sciences due to its role as a versatile building block in peptide synthesis and its potential therapeutic applications. The acetylation of the α-amino group and the amidation of the carboxyl group confer enhanced stability and unique reactivity compared to its parent molecule, L-histidine.[1] These modifications make it an invaluable tool in the design and synthesis of peptidomimetics and other complex organic molecules. This guide provides a comprehensive overview of the chemical properties, synthesis, applications, and safety considerations for Nα-Acetyl-L-histidine methyl amide, offering a critical resource for researchers engaged in drug discovery and development.

Chemical and Physical Properties

Nα-Acetyl-L-histidine methyl amide is a white crystalline powder that is hydrophilic and stable under ambient conditions.[1] Its chemical structure features a central chiral carbon, an acetylated amino group, a methyl-amidated carboxyl group, and the characteristic imidazole side chain of histidine.

| Property | Value | Source |

| CAS Number | 6367-11-9 | [1][2] |

| Molecular Formula | C9H14N4O2 | [1][2] |

| Molecular Weight | 210.23 g/mol | [2] |

| IUPAC Name | (2S)-2-acetamido-3-(1H-imidazol-4-yl)-N-methylpropanamide | [1] |

| Synonyms | Ac-L-His-NHMe, (αS)-α-(Acetylamino)-N-methyl-1H-imidazole-5-propanamide, L-α-Acetamido-N-methyl-Imidazole-4-propionamide | [1][2] |

| Appearance | White powder | [1] |

| Density | 1.221 g/cm³ | [1] |

| Boiling Point | 681.4 °C at 760 mmHg | [1] |

| Storage | 2-8 °C | [1] |

graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [style=bold];C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; N1 [label="N"]; N2 [label="N"]; N3 [label="N"]; N4 [label="N"]; O1 [label="O"]; O2 [label="O"]; H1 [label="H"]; H2 [label="H"]; H3 [label="H"]; H4 [label="H"]; H5 [label="H"]; H6 [label="H"]; H7 [label="H"]; H8 [label="H"]; H9 [label="H"]; H10 [label="H"]; H11 [label="H"]; H12 [label="H"]; H13 [label="H"]; H14 [label="H"];

C1 -- C2; C2 -- N1; N1 -- C3; C3 -- N2; N2 -- C1; C2 -- C4; C4 -- C5; C5 -- N3; N3 -- H1; C5 -- O1; N3 -- C6; C6 -- H2; C6 -- H3; C6 -- H4; C4 -- N4; N4 -- H5; N4 -- C7; C7 -- O2; C7 -- C8; C8 -- H6; C8 -- H7; C8 -- H8; C4 -- H9; C1 -- H10; C3 -- H11; C4 -- H12; C4 -- H13; C4 -- H14;

// Positioning nodes C1 [pos="1.5,1!"]; C2 [pos="0.5,1!"]; N1 [pos="1.5,2!"]; C3 [pos="0.5,2!"]; N2 [pos="0,1.5!"]; C4 [pos="-0.5,0.5!"]; C5 [pos="-1.5,1!"]; N3 [pos="-2.5,0.5!"]; H1 [pos="-3,1!"]; O1 [pos="-1.5,2!"]; C6 [pos="-3.5,0!"]; H2 [pos="-4,0.5!"]; H3 [pos="-4,-0.5!"]; H4 [pos="-3.5,-0.5!"]; N4 [pos="-0.5,-0.5!"]; H5 [pos="-1,-1!"]; C7 [pos="0.5,-1!"]; O2 [pos="1,-1.5!"]; C8 [pos="0.5,-2!"]; H6 [pos="0,-2.5!"]; H7 [pos="1,-2.5!"]; H8 [pos="0.5,-2.5!"]; H9 [pos="-1,0!"]; H10 [pos="2,0.5!"]; H11 [pos="0,2.5!"]; H12 [pos="-0.2,0!"]; H13 [pos="-0.8,0!"]; H14 [pos="-0.5,1!"]; }

Figure 1: Chemical Structure of Nα-Acetyl-L-histidine methyl amide.

Synthesis and Reactivity

Synthesis Protocol

The synthesis of Nα-Acetyl-L-histidine methyl amide typically involves a two-step process starting from L-histidine. The general approach is to first protect the α-amino group via acetylation, followed by the amidation of the carboxyl group.

Step 1: N-acetylation of L-Histidine

-

Dissolve L-histidine in glacial acetic acid.

-

Add acetic anhydride to the solution.

-

Reflux the mixture for a designated period, typically 2-4 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

The crude N-acetyl-L-histidine can be purified by recrystallization.

Step 2: Amidation of N-acetyl-L-histidine

-

Activate the carboxyl group of N-acetyl-L-histidine. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to minimize racemization.

-

Dissolve N-acetyl-L-histidine and the coupling additives in a suitable aprotic solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF)).

-

Add the coupling agent and stir at 0°C for a short period to form the active ester.

-

Introduce methylamine (often as a solution in a solvent like THF or as a salt, methylamine hydrochloride, with the addition of a base like triethylamine) to the reaction mixture.

-

Allow the reaction to proceed at room temperature, monitoring by TLC.

-

After completion, filter off any solid byproducts (e.g., dicyclohexylurea if DCC is used).

-

Purify the product, Nα-Acetyl-L-histidine methyl amide, using column chromatography on silica gel.

Figure 2: General workflow for the synthesis of Nα-Acetyl-L-histidine methyl amide.

Reactivity

The reactivity of Nα-Acetyl-L-histidine methyl amide is primarily dictated by its imidazole side chain. The imidazole ring can act as a nucleophile and a general base in chemical reactions. It is also susceptible to photo-oxidation, which can lead to the formation of cross-linked dimers, a reaction that mimics the photodamage of histidine residues in proteins.[3] The amide bonds introduced through acetylation and amidation are generally stable under neutral conditions but can be hydrolyzed under strong acidic or basic conditions.

Applications in Research and Drug Development

Peptide Synthesis

Nα-Acetyl-L-histidine methyl amide serves as a modified amino acid building block in solid-phase peptide synthesis (SPPS).[2][4] The protection of both the N-terminus (with an acetyl group) and the C-terminus (with a methyl amide group) prevents its participation in peptide bond formation in the main chain, making it suitable for incorporation as a terminal residue or for side-chain modifications.

Experimental Protocol: Incorporation into a Peptide Sequence via Side-Chain Linkage (Conceptual)

This protocol outlines a conceptual approach for linking Nα-Acetyl-L-histidine methyl amide to a solid support through its imidazole side chain for specialized peptide synthesis applications.

-

Resin Selection and Preparation: Choose a suitable resin with a linker that can react with the imidazole ring, for example, a chlorotrityl chloride resin. Swell the resin in an appropriate solvent like DCM.

-

Activation of Imidazole: The imidazole ring of Nα-Acetyl-L-histidine methyl amide can be activated for nucleophilic attack. This may involve the use of a base to deprotonate the imidazole nitrogen.

-

Coupling to Resin: The activated Nα-Acetyl-L-histidine methyl amide is then reacted with the resin. The reaction is typically carried out in a suitable solvent and may require extended reaction times and monitoring.

-

Washing: After coupling, the resin is thoroughly washed with alternating solvents (e.g., DMF and DCM) to remove any unreacted material and byproducts.

-

Peptide Elongation: With the modified histidine derivative anchored to the resin, standard SPPS cycles of deprotection and coupling can be performed to elongate the peptide chain from a suitable point on the linker or the anchored molecule.

-

Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and any side-chain protecting groups are removed using a cleavage cocktail (e.g., a mixture containing trifluoroacetic acid (TFA)).

-

Purification and Analysis: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

Biochemical Research

This compound is a valuable tool for studying enzyme kinetics and inhibitor screening, particularly for enzymes that recognize or metabolize histidine-containing peptides.[1] Its increased stability compared to native L-histidine allows for more controlled experimental conditions.

Potential Pharmacological Applications

Neuroprotection: Nα-Acetyl-L-histidine methyl amide is explored for its potential neuroprotective effects.[1] While direct studies on this specific molecule are limited, related N-acetylated amide compounds have shown promise. For instance, N-acetylcysteine amide (NACA) has been demonstrated to provide neuroprotection by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) signaling pathway.[5][6] This pathway upregulates the expression of antioxidant enzymes, thereby mitigating oxidative stress, a key factor in neuronal damage following traumatic brain injury and in neurodegenerative diseases.[5][6] The structural similarity of Nα-Acetyl-L-histidine methyl amide to NACA suggests it may act through a similar mechanism, reducing oxidative damage and apoptosis in neuronal cells.[6]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. "Project Synthesis of N Acetyl L Histidine Ethyl Amide and Standard Ope" by Maneesha Jakkampudi [opus.govst.edu]

- 4. nbinno.com [nbinno.com]

- 5. N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

Ac-L-His-NHMe solubility in aqueous and organic solvents

An In-depth Technical Guide to the Solubility of Ac-L-His-NHMe for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Nα-Acetyl-L-histidine methylamide (Ac-L-His-NHMe) is a modified dipeptide derivative that serves as a valuable model compound in biochemical studies and as a fragment in pharmaceutical peptide design. Its blocked N- and C-termini neutralize the terminal charges, isolating the physicochemical contributions of the histidine side chain. Understanding the solubility of Ac-L-His-NHMe across a spectrum of aqueous and organic media is paramount for its effective application in drug formulation, peptide synthesis, and high-throughput screening assays. This guide provides a comprehensive analysis of the molecule's solubility profile, the underlying chemical principles, and robust protocols for its empirical determination.

Molecular Structure and Its Influence on Solubility

The solubility of Ac-L-His-NHMe is dictated by its unique chemical structure. The N-terminal amine is capped with an acetyl group, and the C-terminal carboxylic acid is converted to a methylamide. These modifications remove the zwitterionic character typical of free amino acids, rendering the peptide backbone neutral[1]. Consequently, the solubility behavior is almost entirely governed by the physicochemical properties of the imidazole side chain of the histidine residue.

The imidazole ring is the key to understanding this molecule's behavior. It is an aromatic heterocycle containing two nitrogen atoms. One of these nitrogens has a lone pair of electrons and can act as a proton acceptor (a base), while the other is protonated. The conjugate acid of this imidazole side chain has a pKa of approximately 6.0[2][3][4]. This value is critical because it falls near physiological pH, meaning that small shifts in pH can dramatically alter the molecule's protonation state and, therefore, its overall charge and solubility[4][5].

Below a pH of 6, the imidazole ring is predominantly protonated, carrying a positive charge and forming an imidazolium cation[2][3]. This charge significantly enhances the molecule's interaction with polar solvents like water, thereby increasing its solubility. Conversely, at a pH above 6.0, the imidazole ring is mostly in its neutral, deprotonated form, which reduces its polarity and decreases aqueous solubility[2]. This pH-dependent transition is a defining characteristic of histidine-containing peptides[6][7][8].

Caption: pH-dependent protonation equilibrium of the Ac-L-His-NHMe imidazole side chain.

Aqueous Solubility Profile

The aqueous solubility of Ac-L-His-NHMe is modest and highly sensitive to pH.

General Solubility in Water: At neutral pH, Ac-L-His-NHMe is described as having slight solubility in water[9]. In this state, the molecule is uncharged, and its solubility is limited by the polarity of its peptide backbone and neutral imidazole ring.

The Critical Effect of pH: As predicted by its structure, the aqueous solubility of Ac-L-His-NHMe increases significantly in acidic conditions. By lowering the pH to below 6.0, the imidazole side chain becomes protonated, conferring a net positive charge on the molecule[3][4]. This cationic nature promotes strong electrostatic interactions with water molecules, disrupting the solute-solute interactions in the solid state and favoring dissolution. This principle is widely exploited to improve the solubility of histidine-containing peptides for various applications[6][10].

For practical purposes, if Ac-L-His-NHMe does not readily dissolve in neutral water, the addition of a dilute acid, such as 10% acetic acid, is recommended to facilitate solubilization[1][11].

| Solvent System | Expected pH Range | Dominant Molecular State | Relative Solubility | Practical Recommendation |

| Deionized Water | ~7.0 | Neutral | Low / Slight[9] | Sonication or warming may be required. |

| Phosphate-Buffered Saline (PBS) | 7.4 | Neutral | Low / Slight | Expect behavior similar to deionized water. |

| Dilute Acetic Acid (e.g., 0.1 M) | < 5.0 | Cationic (+) | High | Recommended as a primary strategy for creating aqueous stock solutions[1][11]. |

| Dilute Ammonium Hydroxide (e.g., 0.1 M) | > 9.0 | Neutral | Low / Slight | Not recommended; offers no advantage over neutral water. |

Organic Solvent Solubility

The solubility of Ac-L-His-NHMe in organic solvents is generally limited, reflecting its polar peptide character. The choice of an appropriate organic solvent depends on the solvent's polarity and its hydrogen bonding capability.

Polar Aprotic Solvents:

-

Dimethyl Sulfoxide (DMSO): Ac-L-His-NHMe is slightly soluble in DMSO, with dissolution often requiring heating[9]. A related compound, N-Acetyl-L-histidine, shows a solubility of approximately 20 mg/mL in DMSO, which can serve as a useful, albeit rough, estimate[12]. DMSO is a strong hydrogen bond acceptor and can effectively solvate the amide groups of the peptide.

Polar Protic Solvents:

-

Methanol (MeOH): Similar to DMSO, Ac-L-His-NHMe is reported to be slightly soluble in methanol[9]. As a protic solvent, methanol can act as both a hydrogen bond donor and acceptor, allowing it to interact favorably with the peptide.

-

Formic Acid & Hexafluoroisopropanol (HFIP): While specific data for Ac-L-His-NHMe is unavailable, studies on similar N-acetyl amino acid amides show that solvents like formic acid and HFIP are highly effective at solubilizing peptide structures. They achieve this by favorably interacting with both hydrophobic side chains and the polypeptide backbone[13]. These should be considered for highly resistant samples, keeping in mind their aggressive nature.

Non-Polar Solvents:

-

Toluene, Hexane, Diethyl Ether: Solubility is expected to be negligible. The non-polar nature of these solvents cannot overcome the strong intermolecular hydrogen bonding present in the solid, polar Ac-L-His-NHMe.

| Solvent | Solvent Class | Observed/Expected Solubility | Notes |

| Water (H₂O) | Polar Protic | Slight (at neutral pH)[9] | Highly pH-dependent. Use of a proxy compound suggests >60 mg/mL may be achievable with acid/heat[12]. |

| Methanol (MeOH) | Polar Protic | Slight[9] | A common choice for peptides with moderate polarity. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slight, aided by heating[9] | A strong solvent for many peptides. Proxy data suggests ~20 mg/mL[12]. |

| Acetonitrile (ACN) | Polar Aprotic | Low (Expected) | Generally a weaker solvent for peptides than DMSO or MeOH. |

| Hexane / Toluene | Non-Polar | Insoluble (Expected) | Not suitable for this polar molecule. |

Standard Protocol for Experimental Solubility Determination

To obtain quantitative solubility data, a robust and systematic protocol is essential. The following procedure is based on the widely accepted shake-flask method.

Caption: Experimental workflow for determining the solubility of Ac-L-His-NHMe.

Methodology:

-

Preparation: Accurately weigh an excess amount of solid Ac-L-His-NHMe (e.g., 10 mg) into a suitable vial (e.g., a 2 mL autosampler vial). The key is to ensure there will be undissolved solid remaining at equilibrium.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent to the vial.

-

Equilibration: Seal the vial tightly. Place it on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours). This step is critical to ensure the solution is truly saturated.

-

Phase Separation: To separate the saturated solution from the excess solid, centrifuge the vial at high speed (e.g., >10,000 x g) for an extended period (e.g., 1 hour)[14]. Alternatively, a syringe filter (0.22 µm) can be used, but care must be taken to avoid sample loss or premature precipitation.

-

Quantification:

-

Gravimetric Method: Carefully withdraw a known volume of the clear supernatant, transfer it to a pre-weighed vial, lyophilize or evaporate the solvent completely, and weigh the remaining solid residue[14].

-

Chromatographic Method (Recommended): Withdraw a known volume of the supernatant, dilute it appropriately, and analyze its concentration using a validated HPLC-UV method against a standard curve of known concentrations.

-

-

Calculation: Express the final, validated concentration as the solubility in mg/mL or moles/liter (M).

Summary and Key Takeaways

-

Central Role of Histidine: The solubility of Ac-L-His-NHMe is fundamentally linked to the pKa (~6.0) of its histidine side chain.

-

pH is the Master Variable: Aqueous solubility is low at neutral and basic pH but can be dramatically increased by acidification of the solvent. This makes pH adjustment the primary tool for dissolving this compound in aqueous media.

-

Organic Solubility is Limited: Ac-L-His-NHMe shows only slight solubility in common polar organic solvents like DMSO and methanol. Aggressive solvents like HFIP or formic acid may be required for challenging applications.

-

Empirical Verification is Crucial: While these principles provide a strong predictive framework, the provided experimental protocol should be used to determine precise solubility values for specific applications and solvent systems. Always begin solubility tests with a small aliquot of the material before committing the entire sample[1][11].

References

-

Title: Histidine - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Get To Know Histidine Source: University of Arizona URL: [Link]

-

Title: If Histidine is a basic A.A., who does it have a lower pKa than Tyrosine and Cysteine...or better, why aren't Tyrosine and Cysteine considered basic? Source: Reddit r/Mcat URL: [Link]

-

Title: How is histidine the only amino acid whith a side chain that ionizes within a physiological pH? Source: Quora URL: [Link]

-

Title: Histidine pKa values for both active site histidines (H119 and H131) were determined by monitoring Hε1 chemical shifts as a fun Source: NESG Wiki URL: [Link]

-

Title: Peptide Solubility | Peptide Synthesis Source: Bio Basic URL: [Link]

-

Title: Guidelines for Dissolving Peptides Source: GenScript URL: [Link]

-

Title: Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent Source: PubMed Central (PMC) URL: [Link]

-

Title: The pH sensitivity of histidine-containing lytic peptides Source: PubMed URL: [Link]

-

Title: pH-Dependent Membrane Interactions of the Histidine-Rich Cell-Penetrating Peptide LAH4-L1 Source: PubMed Central (PMC) - NIH URL: [Link]

-

Title: PEPTIDE SOLUBILITY GUIDELINES Source: GenScript URL: [Link]

-

Title: The pH sensitivity of histidine-containing lytic peptides Source: Stevens Institute of Technology URL: [Link]

-

Title: Constructing bioactive peptides with pH-dependent activities Source: PubMed Central (PMC) - NIH URL: [Link]

-

Title: The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization Source: PubMed URL: [Link]

-

Title: Histidine in Proteins: pH-Dependent Interplay between π-π, Cation-π, and CH-π Interactions Source: Request PDF on ResearchGate URL: [Link]

Sources

- 1. biobasic.com [biobasic.com]

- 2. Histidine - Wikipedia [en.wikipedia.org]

- 3. reddit.com [reddit.com]

- 4. quora.com [quora.com]

- 5. researchgate.net [researchgate.net]

- 6. The pH sensitivity of histidine-containing lytic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pH-Dependent Membrane Interactions of the Histidine-Rich Cell-Penetrating Peptide LAH4-L1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchwith.stevens.edu [researchwith.stevens.edu]

- 9. AC-HIS-NHME | 6367-11-9 [chemicalbook.com]

- 10. Constructing bioactive peptides with pH-dependent activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. genscript.com [genscript.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Roles of Histidine-Containing Peptides

For Researchers, Scientists, and Drug Development Professionals

Abstract

Histidine-containing peptides (HCPs) represent a versatile class of biomolecules with a wide spectrum of physiological roles, largely dictated by the unique physicochemical properties of the histidine residue's imidazole ring. This guide provides an in-depth exploration of the core biological functions of HCPs, including their crucial roles as antioxidants, anti-glycation agents, metal ion chelators, and signaling molecules. We will delve into the mechanistic underpinnings of these functions, supported by experimental evidence and established protocols. Key examples such as carnosine, anserine, and thyrotropin-releasing hormone (TRH) will be examined in detail to illustrate the diverse activities and therapeutic potential of this peptide family. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development, offering both foundational knowledge and practical insights into the study of histidine-containing peptides.

The Pivotal Role of the Histidine Residue

The functional diversity of histidine-containing peptides is intrinsically linked to the chemical characteristics of the histidine side chain. The imidazole ring of histidine has a pKa of approximately 6.0, which allows it to act as both a proton donor and acceptor at physiological pH. This property makes it an excellent buffer, contributing to pH homeostasis in tissues like skeletal muscle.[1] Furthermore, the imidazole ring is a potent ligand for metal ions and possesses the ability to quench reactive oxygen species (ROS), underpinning the antioxidant and metal-chelating functions of these peptides.[2]

Antioxidant and Anti-inflammatory Properties

A primary and extensively studied role of HCPs is their capacity to counteract oxidative stress. This is achieved through a multi-pronged approach involving direct ROS scavenging, chelation of pro-oxidant transition metals, and inhibition of lipid peroxidation.[2]

Mechanisms of Antioxidant Action

-

Direct ROS Scavenging: The imidazole ring of histidine can directly neutralize free radicals, such as hydroxyl and peroxyl radicals, by donating a hydrogen atom.[2] This action helps to mitigate cellular damage induced by oxidative stress.[3]

-

Metal Ion Chelation: Transition metals like copper and iron can catalyze the formation of highly reactive hydroxyl radicals through the Fenton reaction. The imidazole group of HCPs can effectively chelate these metal ions, rendering them redox-inactive and preventing the initiation of oxidative chain reactions.[4][5]

-

Inhibition of Lipid Peroxidation: Cell membranes are highly susceptible to oxidative damage via lipid peroxidation. HCPs, such as carnosine and anserine, protect the integrity and function of cell membranes by inhibiting this process.[2][6]

Key Examples: Carnosine and Anserine

Carnosine (β-alanyl-L-histidine) and its methylated analogue, anserine (β-alanyl-3-methyl-L-histidine), are highly concentrated in skeletal muscle and brain tissues.[1][7] They are recognized as potent physiological antioxidants.[3][6] Studies have shown that these dipeptides protect cells from oxidative damage and play a role in mitigating the effects of aging and neurodegenerative diseases.[8][9] Carnosine, in particular, has demonstrated the ability to protect oligodendrocytes from oxidative stress, suggesting implications for demyelinating diseases.[3]

Experimental Workflow: Assessing Antioxidant Capacity

A common method to quantify the antioxidant potential of HCPs is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Protocol: DPPH Radical Scavenging Assay

-

Preparation of Reagents:

-

Prepare a 0.1 mM solution of DPPH in methanol.

-

Prepare stock solutions of the histidine-containing peptide and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent.

-

-

Assay Procedure:

-

In a 96-well microplate, add varying concentrations of the peptide solution.

-

Add the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

-

The IC50 value (the concentration of the peptide required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.[2]

-

Caption: Workflow for DPPH radical scavenging assay.

Anti-Glycation Activity

Glycation is a non-enzymatic reaction between reducing sugars and the amino groups of proteins, lipids, or nucleic acids, leading to the formation of advanced glycation end products (AGEs).[10] AGEs are implicated in the pathogenesis of various age-related diseases, including diabetes, atherosclerosis, and neurodegenerative disorders.[11]

Carnosine as a Potent Anti-Glycation Agent

Carnosine is a well-documented anti-glycating agent.[10][11] It can inhibit the formation of AGEs by reacting with carbonyl groups on sugars and proteins, thereby preventing protein cross-linking.[12] This "sacrificial" mechanism protects proteins from glycation-induced damage.[10] By preventing the accumulation of AGEs, carnosine helps to maintain the structural and functional integrity of tissues.[10][13]

Proposed Mechanism of Anti-Glycation

The proposed mechanism involves the interaction of carnosine with reactive carbonyl species (RCS), such as methylglyoxal, which are intermediates in AGE formation. Carnosine can effectively "trap" these RCS, forming carnosine-carbonyl adducts and thus preventing them from reacting with proteins.[12]

Caption: Carnosine's anti-glycation mechanism.

Metal Ion Homeostasis

Histidine-rich peptides and proteins play a significant role in maintaining the homeostasis of essential metal ions, such as zinc, copper, and nickel.[14][15] The imidazole ring of histidine is a primary binding site for these metal ions.[16]

Histidine-rich glycoproteins (HRGs) in the blood plasma, for instance, have multiple histidine-rich regions that can bind to divalent metal ions.[15] This binding is crucial for regulating processes like coagulation and angiogenesis.[15] Similarly, histidine-rich peptides in prokaryotes are involved in metal transport and detoxification.[14][17] The ability of these peptides to bind metal ions with varying affinities allows for the precise regulation of their bioavailability.[5]

Neurotransmission and Neuromodulation

Certain histidine-containing peptides function as neurotransmitters or neuromodulators in the central nervous system.

Thyrotropin-Releasing Hormone (TRH)

Thyrotropin-releasing hormone (TRH) is a tripeptide (pGlu-His-Pro-NH2) produced in the hypothalamus.[18][19] Its primary role is to stimulate the release of thyroid-stimulating hormone (TSH) and prolactin from the anterior pituitary gland.[20][21] This action is central to the regulation of the hypothalamic-pituitary-thyroid axis, which controls metabolism, growth, and development.[20][22]

Beyond its endocrine functions, TRH also acts as a neurotransmitter in various brain regions, influencing arousal, feeding behavior, and temperature regulation.[20][21]

Carnosine and Anserine in the Brain

Carnosine and anserine are also found in the brain, where they are thought to have neuroprotective effects.[1][8] Their antioxidant and anti-glycation properties may help to protect neurons from damage.[8] Some studies suggest that these dipeptides may also modulate neurotransmission.[1]

Other Biological Roles

The functional repertoire of histidine-containing peptides extends to other areas:

-

pH Buffering: As mentioned earlier, the imidazole ring's pKa makes HCPs, particularly carnosine, effective intracellular pH buffers, which is critical during intense muscle activity.[1]

-

Enzyme Modulation: Some HCPs can modulate the activity of certain enzymes.[1]

-

Wound Healing: Carnosine has been suggested to promote wound healing, although more rigorous clinical evaluation is needed.[1]

-

Antimicrobial Activity: Histatins, a family of histidine-rich peptides found in saliva, exhibit antimicrobial properties.[5] Designer histidine-rich peptides have also been shown to have a range of biological activities, including antimicrobial and cell-penetrating capabilities.[23]

Conclusion and Future Directions

Histidine-containing peptides are a functionally diverse group of molecules with significant physiological importance. Their roles as antioxidants, anti-glycation agents, metal ion chelators, and signaling molecules underscore their potential as therapeutic agents for a variety of diseases. The unique properties of the histidine residue provide a versatile scaffold for these activities.

Future research should focus on further elucidating the precise molecular mechanisms underlying the actions of these peptides, particularly in complex biological systems. The development of synthetic histidine-rich peptides with enhanced stability and targeted activity is a promising avenue for drug discovery.[23] Rigorous clinical trials are also necessary to validate the therapeutic efficacy of these peptides in human diseases.[1]

References

-

Quinn, P. J., Boldyrev, A. A., & Formazuyk, V. E. (1992). Carnosine: its properties, functions and potential therapeutic applications. Molecular Aspects of Medicine, 13(5), 379-444. [Link]

-

Prohealthlongevity. (n.d.). Exploring the Anti-Glycation Properties of L-Carnosine for Health and Longevity. Prohealthlongevity. [Link]

-

Javadi, S., Jyleh, H. F., & Eghtesadi, S. (2019). Carnosine and advanced glycation end products: a systematic review. Journal of the American College of Nutrition, 38(6), 564-572. [Link]

-

You and Your Hormones. (2021). Thyrotropin-releasing hormone. You and Your Hormones. [Link]

-

Wikipedia. (n.d.). Thyrotropin-releasing hormone. Wikipedia. [Link]

-

Reddy, V. P., Garrett, M. R., Perry, G., & Smith, M. A. (2005). Carnosine: a versatile antioxidant and antiglycating agent. Science of Aging Knowledge Environment, 2005(18), pe12. [Link]

-

Thyroid UK. (2021). Thyrotropin-releasing Hormone. Thyroid UK. [Link]

-

Severin, S. E., Boldyrev, A. A., & Dupin, A. M. (1986). [Biological role of histidine-containing dipeptides]. Biokhimiia (Moscow, Russia), 51(12), 1930–1943. [Link]

-

Yildiz, G., Demiryurek, S., & Demiryurek, A. T. (2017). Antiglycation and anti-oxidant efficiency of carnosine in the plasma and liver of aged rats. Geriatrics & Gerontology International, 17(12), 2610–2614. [Link]

-

Prgomet, S., & Fumić, K. (1993). [Thyrotropin-releasing hormone: distribution, role and importance]. Lijecnicki vjesnik, 115(3-4), 93–97. [Link]

-

Life Extension. (2024). Is Carnosine Anti-Aging?. Life Extension. [Link]

-

Dr. Oracle. (2025). What is Thyrotropin-Releasing Hormone (TRH)?. Dr. Oracle. [Link]

-

Goldstein, G., David, C., Shmuel, M., Ivanir, E., Shinder, V., Zeskind, A., ... & Ben-Sasson, S. A. (2025). Endogenous histidine peptides are physiological antioxidants that prevent oligodendrocyte cell death and myelin loss in vivo. Glia, 73(1), 122-139. [Link]

-

Ramilo, C. A., Vázquez, E., Abian, O., & Villa-Perrote, M. (2011). Biological activities of histidine-rich peptides; merging biotechnology and nanomedicine. Microbial cell factories, 10, 100. [Link]

-

Yamashita, S., & Kishi, S. (2017). Biological functions of histidine-dipeptides and metabolic syndrome. Journal of clinical biochemistry and nutrition, 61(2), 99–104. [Link]

-

Masuoka, N., Yoshikawa, K., & Hisatsune, T. (2018). Daily Carnosine and Anserine Supplementation Alters Verbal Episodic Memory and Resting State Network Connectivity in Healthy Elderly Adults. Frontiers in aging neuroscience, 10, 43. [Link]

-

Cheng, T., Xia, W., Wang, P., Huang, F., Wang, J., & Sun, H. (2013). Histidine-rich proteins in prokaryotes: metal homeostasis and environmental habitat-related occurrence. Metallomics : integrated biometal science, 5(10), 1423–1429. [Link]

- Bechinger, B., & Salnikov, E. S. (202

Sources

- 1. Carnosine: its properties, functions and potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Endogenous histidine peptides are physiological antioxidants that prevent oligodendrocyte cell death and myelin loss in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anserine - Wikipedia [en.wikipedia.org]

- 5. Evaluation of the metal binding properties of the histidine-rich antimicrobial peptides histatin 3 and 5 by electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Biological role of histidine-containing dipeptides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological functions of histidine-dipeptides and metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Daily Carnosine and Anserine Supplementation Alters Verbal Episodic Memory and Resting State Network Connectivity in Healthy Elderly Adults [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. nbinno.com [nbinno.com]

- 11. Carnosine and advanced glycation end products: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antiglycation Effects of Carnosine and Other Compounds on the Long-Term Survival of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antiglycation and anti-oxidant efficiency of carnosine in the plasma and liver of aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Histidine-rich proteins in prokaryotes: metal homeostasis and environmental habitat-related occurrence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Model peptide-based system used for the investigation of metal ions binding to histidine-containing polypeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Thyrotropin-releasing hormone - Wikipedia [en.wikipedia.org]

- 19. [Thyrotropin-releasing hormone: distribution, role and importance] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. yourhormones.info [yourhormones.info]

- 21. thyroiduk.org [thyroiduk.org]

- 22. droracle.ai [droracle.ai]

- 23. Different Biological Activities of Histidine-Rich Peptides Are Favored by Variations in Their Design - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Coordinator: An In-depth Technical Guide to the Function of the Imidazole Side Chain in Metal Ion Coordination

Abstract

The imidazole side chain of the amino acid histidine holds a position of paramount importance in the realms of bioinorganic chemistry, enzymology, and drug development. Its unique electronic and steric properties, particularly its ability to act as a potent ligand for a wide array of metal ions, make it a recurring motif in the active sites of metalloproteins and a key target for therapeutic intervention. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles governing imidazole-metal ion interactions. We will delve into the fundamental coordination chemistry, explore the nuanced roles of histidine in biological systems, and present methodologies for the characterization of these critical interactions.

Fundamental Principles of Imidazole-Metal Ion Coordination

The versatility of the histidine side chain as a metal ligand stems from the electronic structure of its imidazole ring. This five-membered aromatic heterocycle contains two nitrogen atoms, Nδ1 (Nτ) and Nε2 (Nπ), which possess distinct chemical properties that dictate their coordination behavior.[1]

Protonation States and pH-Dependence

A crucial feature of the imidazole ring is its pKa, which is approximately 6.0-7.0 in proteins, a value close to physiological pH.[2][3] This allows the side chain to exist in three distinct protonation states, each with different coordination capabilities:

-

Cationic (Imidazolium) form: At pH values significantly below its pKa, the imidazole ring is protonated on both nitrogen atoms, carrying a net positive charge. In this state, it is generally unable to coordinate to metal ions as it lacks a lone pair of electrons for donation.[1]

-

Neutral form: Near physiological pH, the imidazole ring is typically singly protonated. This gives rise to two tautomeric forms: the Nδ1-H (or Nτ-H) tautomer and the Nε2-H (or Nπ-H) tautomer. The unprotonated nitrogen atom in each tautomer possesses a lone pair of electrons, making it an excellent σ-donor and a primary site for metal ion coordination.[4][5] The Nε2 atom is generally the preferred coordination site in proteins due to steric considerations.[4]

-

Anionic (Imidazolate) form: Under strongly basic conditions (pKa > 14), the imidazole ring can be deprotonated at both nitrogen atoms, resulting in a negatively charged imidazolate ion.[1] While less common physiologically, this form can act as a bridging ligand between two metal ions. Complexation to a metal ion can significantly lower the pKa of the N-H proton, making deprotonation more feasible under physiological conditions.[5][6]

The pH-dependent nature of histidine's protonation state is a key determinant of metal binding and release in many biological processes.[1][7]

Caption: pH-dependent equilibrium between the protonation states of the imidazole side chain.

Coordination Modes and Geometry

The imidazole side chain of histidine can coordinate to metal ions in several ways:

-

Monodentate Coordination: This is the most common mode, where one of the nitrogen atoms of the neutral imidazole ring binds to the metal center.[5]

-

Bidentate Coordination: In some cases, particularly with the free amino acid histidine, the metal ion can be chelated by the imidazole nitrogen and the α-amino group or the carboxylate group.[5][8]

-

Bridging Coordination: The deprotonated imidazolate form can bridge two metal ions.

The geometry of the metal-histidine interaction is also well-defined. Cations typically lie in the plane of the imidazole ring, along the direction of the lone pair of the coordinating nitrogen atom.[4] The coordination number and the overall geometry of the metal complex are highly dependent on the specific metal ion and the other coordinating ligands.[1]

The Role of Histidine in Metalloenzymes and Metalloproteins

The unique properties of the imidazole side chain make histidine one of the most frequently observed amino acid residues in the active sites of metalloenzymes and in metal-binding sites of proteins.[2][5]

Catalytic Functions

In the active sites of enzymes, histidine residues play several crucial roles in catalysis:

-

Lewis Base Catalysis: The nitrogen atoms of the imidazole ring act as excellent Lewis bases, donating a pair of electrons to coordinate with a metal ion.[2] This coordination can activate the metal ion, for example, by polarizing a bound water molecule to act as a potent nucleophile.[9] A prime example is carbonic anhydrase, where three histidine residues coordinate to a zinc ion, which in turn activates a water molecule for the hydration of carbon dioxide.[8][10]

-

General Acid-Base Catalysis: Due to its pKa near neutrality, histidine can act as both a proton donor (general acid) and a proton acceptor (general base) during an enzymatic reaction.[2][9]

-

Modulation of Redox Potential: The donor/acceptor capabilities of the imidazole ligand are key determinants of the redox properties and reactivity of the coordinated metal ion.[6] The protonation state of the histidine can fine-tune the electronic environment of the metal center, thereby modulating its redox potential.

Caption: Schematic of histidine residues coordinating a metal ion in an enzyme active site to activate a substrate.

Structural Roles and Metal Ion Trafficking

Beyond catalysis, histidine residues are integral to the structure and function of many proteins:

-

Structural Scaffolding: Histidine-metal coordination can provide crucial cross-links that stabilize the tertiary and quaternary structures of proteins.[1]

-

Metal Ion Transport and Storage: Histidine-rich proteins and motifs, such as the polyhistidine-tag (His-tag), have a high affinity for certain metal ions and are involved in their transport and storage.[5][11] This property is widely exploited in protein purification using Immobilized Metal Affinity Chromatography (IMAC).[7][11]

Stability and Selectivity of Metal-Imidazole Complexes

The stability of metal-imidazole complexes varies significantly depending on the metal ion. The Irving-Williams series, which describes the relative stabilities of complexes of high-spin, divalent, first-row transition metal ions, generally holds true for imidazole complexes: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[12]

Table 1: Logarithmic Stability Constants (log K1) for 1:1 Complexes of Imidazole with Divalent Metal Ions

| Metal Ion | log K1 |

| Mg²⁺ | 0.16 |

| Ca²⁺ | -0.17 |

| Mn²⁺ | 1.34 |

| Fe²⁺ | ~2.0 (estimated) |

| Co²⁺ | 2.48 |

| Ni²⁺ | 3.09 |

| Cu²⁺ | 4.23 |

| Zn²⁺ | 2.48 |

| Cd²⁺ | 2.80 |

Data compiled from various sources and should be considered approximate as values can vary with experimental conditions.[13]

The specific coordination environment within a protein can, however, lead to deviations from this series, allowing for metal ion selectivity.[12]

Experimental Methodologies for Studying Metal-Imidazole Interactions

A variety of biophysical and biochemical techniques are employed to characterize the interaction between metal ions and histidine residues.

Spectroscopic Techniques

-

UV-Visible Spectroscopy: The d-d electronic transitions of transition metal ions are sensitive to the coordination environment. Changes in the UV-Vis spectrum upon addition of an imidazole-containing ligand can provide information about complex formation and stoichiometry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for probing the structure and dynamics of metal-binding sites. 1H, 13C, and 15N chemical shifts of the imidazole ring are sensitive to metal coordination and protonation state.[14]

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is applicable to paramagnetic metal ions (e.g., Cu(II), Mn(II), Fe(III)) and can provide detailed information about the coordination geometry and the nature of the coordinating ligands.[15][16]

Calorimetric and Chromatographic Techniques

-

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding events, allowing for the determination of thermodynamic parameters such as the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).

-

Immobilized Metal Affinity Chromatography (IMAC): While primarily a purification technique, IMAC can be used to qualitatively assess the binding of proteins with surface-exposed histidines to various metal ions.[7][11]

Protocol: Characterization of Metal-Histidine Binding by Isothermal Titration Calorimetry (ITC)

-

Preparation of Reagents:

-

Prepare a solution of the histidine-containing peptide or protein of interest in a suitable buffer (e.g., HEPES, Tris) at a known concentration (typically in the µM range).

-

Prepare a solution of the metal salt (e.g., NiCl₂, ZnSO₄) in the same buffer at a concentration 10-20 times higher than the protein concentration.

-

Degas both solutions to prevent the formation of air bubbles during the experiment.

-

-

Instrument Setup:

-

Thoroughly clean the ITC sample and reference cells with buffer.

-

Fill the reference cell with buffer.

-

Load the protein solution into the sample cell.

-

Load the metal solution into the injection syringe.

-

Equilibrate the instrument to the desired experimental temperature (e.g., 25 °C).

-

-

Titration:

-

Perform a series of small, sequential injections of the metal solution into the sample cell while monitoring the heat change.

-

Allow the system to return to thermal equilibrium between each injection.

-

Continue the titration until the binding sites on the protein are saturated and no further significant heat changes are observed.

-

-

Data Analysis:

-

Integrate the heat-change peaks for each injection to obtain the heat released or absorbed per mole of injectant.

-

Plot the integrated heat data against the molar ratio of metal to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Ka), enthalpy (ΔH), and stoichiometry (n).

-

Caption: Step-by-step workflow for characterizing metal-histidine interactions using Isothermal Titration Calorimetry.

Applications in Drug Development

The critical role of histidine-metal ion interactions in biological systems makes them an attractive target for drug development.

-

Enzyme Inhibition: Designing molecules that can chelate or displace the catalytic metal ion in an enzyme's active site is a common strategy for enzyme inhibition.[17]

-

Chelation Therapy: This approach involves the administration of chelating agents to remove toxic metal ions from the body. Histidine and its derivatives can be considered in the design of such agents.[8]

-

Drug Delivery: The affinity of polyhistidine tags for metal ions can be exploited for targeted drug delivery systems.[18]

Conclusion

The imidazole side chain of histidine is a uniquely versatile and indispensable component in the coordination chemistry of biological systems. Its pH-dependent protonation state, diverse coordination modes, and ability to fine-tune the properties of metal ions make it a central player in enzyme catalysis, protein structure, and metal ion homeostasis. A thorough understanding of the principles governing histidine-metal ion interactions, facilitated by the experimental methodologies outlined in this guide, is crucial for advancing our knowledge in biochemistry, molecular biology, and the development of novel therapeutics.

References

-

Healing through Histidine: Bioinspired Pathways to Self-Healing Polymers via Imidazole–Metal Coordination. (n.d.). MDPI. [Link]

-

Sundberg, R. J., & Martin, R. B. (1974). Interactions of histidine and other imidazole derivatives with transition metal ions in chemical and biological systems. Chemical Reviews, 74(4), 471–517. [Link]

-

Chakrabarti, P. (1990). Geometry of interaction of metal ions with histidine residues in protein structures. Protein Engineering, Design and Selection, 4(1), 57–63. [Link]

-

Transition metal imidazole complex. (n.d.). In Wikipedia. [Link]

-

Pietrangelo, A. (2023). Biochemistry, Histidine. In StatPearls. StatPearls Publishing. [Link]

-

CRITICAL EVALUATION OF STABILITY CONSTANTS OF METAL-IMIDAZOLE AND METAL-HISTAMINE SYSTEMS. (2004). Semantic Scholar. [Link]

-

Hengge, A. (2004). Re: Why is histidine found in the active sites of so many enzymes?. Madsci Network. [Link]

-

Maj, M., et al. (2015). Histidine Orientation Modulates the Structure and Dynamics of a de Novo Metalloenzyme Active Site. The Journal of Physical Chemistry B, 119(43), 13686-13694. [Link]

-

Sundberg, R. J., Yilmaz, I., & Mente, D. C. (1977). Coordination chemistry of imidazole derivatives. A search for carbon-bound chelates with first-row transition metal ions. Inorganic Chemistry, 16(6), 1470–1475. [Link]

-

Chakravorty, A., & Cotton, F. A. (1963). STABILITY CONSTANTS AND STRUCTURES OF SOME METAL COMPLEXES WITH IMIDAZOLE DERIVATIVES. The Journal of Physical Chemistry, 67(12), 2878-2883. [Link]

-

Li, S., et al. (2013). Interaction between Histidine and Zn(II) Metal Ions over a Wide pH as Revealed by Solid-State NMR Spectroscopy and DFT Calculations. The Journal of Physical Chemistry B, 117(30), 8954–8965. [Link]

-

Kloc, M., et al. (2016). The unusual metal ion binding ability of histidyl tags and their mutated derivatives. Dalton Transactions, 45(7), 2934–2943. [Link]

-

Kapinos, L. E., Song, B., & Sigel, H. (1998). Metal ion-coordinating properties of imidazole and derivatives in aqueous solution: Interrelation between complex stability and ligand basicity. Inorganica Chimica Acta, 280(1-2), 50-56. [Link]

-

Roth, J. P. (2010). Evidence for a Dual Role of an Active Site Histidine in α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase. Biochemistry, 49(16), 3464–3472. [Link]

-

Krewald, V., et al. (2015). Metal-induced histidine deprotonation in biocatalysis? Experimental and theoretical insights into superoxide reductase. Chemical Science, 6(1), 573-582. [Link]

-

Maj, M., et al. (2015). Histidine Orientation Modulates the Structure and Dynamics of a de Novo Metalloenzyme Active Site. ResearchGate. [Link]

-

Lin, Y. L., & Lim, C. (2004). Factors Governing the Protonation State of Zn-Bound Histidine in Proteins: A DFT/CDM Study. The Journal of Physical Chemistry B, 108(40), 15829–15842. [Link]

-

Funk, M. A., & Barrios, A. M. (2021). Histidine phosphorylation in metalloprotein binding sites. Journal of Inorganic Biochemistry, 224, 111606. [Link]

-

Bönisch, M., et al. (2023). Investigating Native Metal Ion Binding Sites in Mammalian Histidine-Rich Glycoprotein. Journal of the American Chemical Society, 145(12), 6886–6897. [Link]

-

Histidine. (n.d.). In Wikipedia. [Link]

-

Fisher, S. Z., et al. (2015). Proton Occupancies in Histidine Side Chains of Carbonic Anhydrase II by Neutron Crystallography and NMR – Differences, Similarities and Opportunities. Angewandte Chemie International Edition, 54(48), 14442-14446. [Link]

-

Metal binding kinetics of bi-Histidine sites used in ψ-analysis: Evidence for high energy protein folding intermediates. (n.d.). National Institutes of Health. [Link]

-

Novel metal chelating molecules with anticancer activity. Striking effect of the imidazole substitution of the histidine-pyridine-histidine system. (2015). PubMed. [Link]

-

Synthesis and Characterization of some Transition Metals Complexes with new Ligand Azo Imidazole Derivative. (2022). ResearchGate. [Link]

-

Chakravorty, A., & Cotton, F. A. (1963). STABILITY CONSTANTS AND STRUCTURES OF SOME METAL COMPLEXES WITH IMIDAZOLE DERIVATIVES. The Journal of Physical Chemistry, 67(12), 2878-2883. [Link]

-

Franklin, L. M., et al. (2020). DFT Study on the His-Tag Binding Affinity of Metal Ions in Modeled Hexacationic Metal Complexes. Molecules, 25(11), 2639. [Link]

-

Coordination Stoichiometry Effects on the Binding Hierarchy of Histamine and Imidazole–M2+ Complexes. (2019). Office of Scientific and Technical Information. [Link]

-

Franklin, L. M., & Johnson, D. K. (2020). A DFT study of isolated histidine interactions with metal ions (Ni2+, Cu2+, Zn2+) in a six-coordinated octahedral complex. Journal of Molecular Modeling, 26(6), 116. [Link]

-

Effect of metal ions (Li+, Na+, K+, Mg2+, Ca2+, Ni2+, Cu2+ and Zn2+) and water coordination on the structure and properties of L-histidine and zwitterionic L-histidine. (2011). ResearchGate. [Link]

-

Sundberg, R. J., & Martin, R. B. (1974). Interactions of histidine and other imidazole derivatives with transition metal ions in chemical and biological systems. Chemical Reviews, 74(4), 471–517. [Link]

-

Design of histidine containing peptides for better understanding of their coordination mode toward copper(II) by CD spectroscopy. (2007). ResearchGate. [Link]

-

Novel Synthesis Methods of New Imidazole-Containing Coordination Compounds Tc(IV, V, VII)—Reaction Mechanism, Xrd and Hirshfeld Surface Analysis. (2021). MDPI. [Link]

-

Theoretical Study of the Interaction of Water and Imidazole with Iron and Nickel Dications. (n.d.). ACS Publications. [Link]

-

Investigating Native Metal Ion Binding Sites in Mammalian Histidine-Rich Glycoprotein. (2023). ChemRxiv. [Link]

-

Immobilized poly-L-histidine for chelation of metal cations and metal oxyanions. (2000). ResearchGate. [Link]

-

Chemical Properties of Histidine. (n.d.). BYJU'S. [Link]

-

Copper(ii) complexes of a polydentate imidazole-based ligand. pH effect on magnetic coupling and catecholase activity. (2013). Dalton Transactions. [Link]

-

Bönisch, M., et al. (2023). Investigating Native Metal Ion Binding Sites in Mammalian Histidine-Rich Glycoprotein. Journal of the American Chemical Society, 145(12), 6886–6897. [Link]

-

Effect of pH and imidazole on protein C purification from Cohn fraction IV-1 by IMAC. (2004). PubMed. [Link]

-

New protonation microequilibrium treatment in the case of some amino acid and peptide derivatives containing a bis(imidazolyl)methyl group. (2005). PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Re: Why is histidine found in the active sites of so many enzymes? [madsci.org]

- 3. Histidine - Wikipedia [en.wikipedia.org]

- 4. Geometry of interaction of metal ions with histidine residues in protein structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Transition metal imidazole complex - Wikipedia [en.wikipedia.org]

- 6. Metal-induced histidine deprotonation in biocatalysis? Experimental and theoretical insights into superoxide reductase - RSC Advances (RSC Publishing) DOI:10.1039/C4RA11976B [pubs.rsc.org]

- 7. Effect of pH and imidazole on protein C purification from Cohn fraction IV-1 by IMAC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biochemistry, Histidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Evidence for a Dual Role of an Active Site Histidine in α-Amino-β-Carboxymuconate-ε-Semialdehyde Decarboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proton Occupancies in Histidine Side Chains of Carbonic Anhydrase II by Neutron Crystallography and NMR – Differences, Similarities and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The unusual metal ion binding ability of histidyl tags and their mutated derivatives - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT04747A [pubs.rsc.org]

- 12. osti.gov [osti.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Novel metal chelating molecules with anticancer activity. Striking effect of the imidazole substitution of the histidine-pyridine-histidine system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. DFT Study on the His-Tag Binding Affinity of Metal Ions in Modeled Hexacationic Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]